REACTION_SMILES
|
[CH3:1][C:2]([CH3:3])([CH3:4])[OH:5].[CH3:6][O:7][c:8]1[cH:9][c:10]([CH:11]=[CH2:12])[cH:13][c:14]([O:18][CH3:19])[c:15]1[O:16][CH3:17].[Na+:24].[Na+:25].[OH2:26].[S:20]([O-:21])([O-:22])=[O:23]>>[OH:5][CH:11]([c:10]1[cH:9][c:8]([O:7][CH3:6])[c:15]([O:16][CH3:17])[c:14]([O:18][CH3:19])[cH:13]1)[CH2:12][OH:26]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=Cc1cc(OC)c(OC)c(OC)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S([O-])[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cc(C(O)CO)cc(OC)c1OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |